4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine
CAS No.: 924909-17-1
Cat. No.: VC2858309
Molecular Formula: C14H12ClN3O
Molecular Weight: 273.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924909-17-1 |
|---|---|
| Molecular Formula | C14H12ClN3O |
| Molecular Weight | 273.72 g/mol |
| IUPAC Name | 4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(8-17-18)13(15)6-7-16-14/h2-8H,9H2,1H3 |
| Standard InChI Key | HLSOCIKLODRQFV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C=N2)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C=N2)Cl |
Introduction
Chemical Identity and Structure
4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. It features a pyrazolo[3,4-b]pyridine core structure with a chloro substituent at position 4 and a 4-methoxybenzyl group at position 1 of the pyrazole ring .
Basic Chemical Properties
Table 1: Basic Chemical Properties of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine
| Property | Value |
|---|---|
| CAS Number | 924909-17-1 |
| Molecular Formula | C₁₄H₁₂ClN₃O |
| Molecular Weight | 273.723 g/mol |
| SMILES Notation | COC1=CC=C(CN2N=CC3=C(Cl)C=CN=C23)C=C1 |
| Appearance | Not specified in available data |
| Storage Conditions | 2-8°C (recommended) |
The compound consists of a fused bicyclic pyrazolo[3,4-b]pyridine system substituted with a chlorine atom at position 4 and a 4-methoxybenzyl group at position 1 . This structural arrangement contributes to its potential biological activities and pharmacological properties.
Pyrazolo[3,4-b]pyridine Scaffold: An Overview
The pyrazolo[3,4-b]pyridine scaffold represents one of the most biologically active isomers among pyrazolopyridine structures. This heterocyclic system has garnered significant attention among researchers due to its diverse pharmacological potential .
Biological Significance of Pyrazolopyridines
Pyrazolopyridines broadly exhibit numerous biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and anti-hyperlipidemic properties . The structural versatility of these compounds allows for various substitution patterns that can modulate their biological activities.
Key Derivatives and Related Compounds
Ethyl Carboxylate Derivative
A closely related derivative of the title compound is ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 227617-16-5). This compound contains an additional ethyl carboxylate group at position 5 of the pyrazolopyridine ring .
Table 2: Comparison of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine and its Ethyl Carboxylate Derivative
| Property | 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
|---|---|---|
| CAS Number | 924909-17-1 | 227617-16-5 |
| Molecular Formula | C₁₄H₁₂ClN₃O | C₁₇H₁₆ClN₃O₃ |
| Molecular Weight | 273.723 g/mol | 345.78 g/mol |
| SMILES | COC1=CC=C(CN2N=CC3=C(Cl)C=CN=C23)C=C1 | O=C(C1=CN=C(N(CC2=CC=C(OC)C=C2)N=C3)C3=C1Cl)OCC |
The addition of the ethyl carboxylate group alters the electronic properties and potentially the biological activities of the molecule, making it a valuable compound for structure-activity relationship studies .
Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
While specific biological data for 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is limited in the available literature, the pyrazolo[3,4-b]pyridine scaffold broadly demonstrates significant therapeutic potential across multiple disease targets.
Kinase Inhibitory Activities
Pyrazolo[3,4-b]pyridine derivatives have been extensively studied as inhibitors of various kinases involved in cancer and other diseases .
Table 3: Kinase Targets of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridine derivatives targeting CDK have shown promising results against various cancer cell lines, including breast cancer (HS 578T and MCF7), prostate cancer (PC-3), renal cancer (786-0), colon cancer (SW-620), non-small cell lung cancer, and leukemia .
Anti-pulmonary Hypertension Activity
A novel pyrazolo[3,4-b]pyridine derivative designated as HLQ2g has demonstrated significant activity against hypoxic pulmonary hypertension (HPH) . This compound functions by:
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Up-regulating cGKI protein expression
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Activating the BMP (Bone Morphogenetic Protein) signaling pathway
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Elevating expression of BMPR2, p-Smad1/5/8, and Id1 in HPH rat models
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Inhibiting proliferation and migration of hypoxia-induced pulmonary artery smooth muscle cells (HPASMCs)
The compound achieves these effects by potentially increasing soluble guanylate cyclase (sGC) activity, which elevates cGMP levels and subsequently activates cGKI and upregulates the BMP signaling pathway .
Structure-Activity Relationships of Pyrazolo[3,4-b]pyridines
Influence of Substitution Patterns
Research on pyrazolo[3,4-b]pyridine derivatives has revealed that the position and nature of substituents significantly impact their biological activities:
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Compounds with 3,4,5-trimethoxyphenyl substituent at position-1 of the core structure exhibited stronger antiproliferative activities against cancer cell lines compared to similar substitution at position-3
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Specific modifications at positions 3 and 6 yielded compounds with ALK inhibitory activity, with the most potent compound achieving an IC₅₀ value of 1.58 nM
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The presence of chloro substituents, as in 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, may contribute to enhanced binding to specific biological targets
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